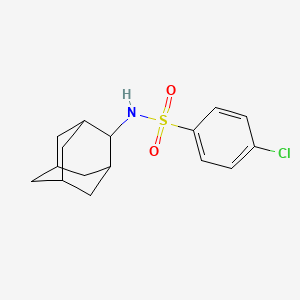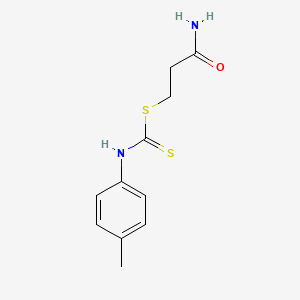
N-2-adamantyl-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-4-chlorobenzenesulfonamide, also known as ACSF (Adamantyl Chloro Sulfonamide Fluorophore), is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a number of unique properties that make it an ideal tool for studying biological systems.
Mechanism of Action
The mechanism of action of N-2-adamantyl-4-chlorobenzenesulfonamide is not fully understood, but it is believed to be related to its ability to bind to proteins and other biomolecules in the cell. When N-2-adamantyl-4-chlorobenzenesulfonamide binds to these molecules, it can alter their conformation and function, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cells and tissues. For example, it can alter the activity of ion channels and neurotransmitter receptors, leading to changes in the electrical properties of cells. N-2-adamantyl-4-chlorobenzenesulfonamide can also affect the production and release of neurotransmitters, as well as the function of enzymes and other proteins involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2-adamantyl-4-chlorobenzenesulfonamide is its high selectivity and sensitivity for labeling cells and tissues. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, there are some limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment to detect fluorescence.
Future Directions
There are a number of potential future directions for research on N-2-adamantyl-4-chlorobenzenesulfonamide and related fluorescent probes. One area of interest is the development of new probes with improved properties, such as increased sensitivity or reduced toxicity. Another area of research is the application of N-2-adamantyl-4-chlorobenzenesulfonamide to other biological systems, such as plants or bacteria. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-2-adamantyl-4-chlorobenzenesulfonamide and related compounds.
Synthesis Methods
The synthesis of N-2-adamantyl-4-chlorobenzenesulfonamide is a relatively simple process that involves the reaction of 2-adamantylamine with 4-chlorobenzenesulfonyl chloride. The resulting product is a white crystalline powder that can be purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-2-adamantyl-4-chlorobenzenesulfonamide has a number of applications in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe to label and track cells in the brain, allowing researchers to study the structure and function of neural circuits. N-2-adamantyl-4-chlorobenzenesulfonamide is also used to study the mechanisms of synaptic transmission and plasticity.
properties
IUPAC Name |
N-(2-adamantyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXLPYUPYFCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)




![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
